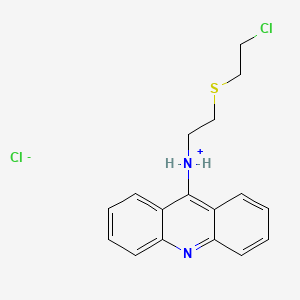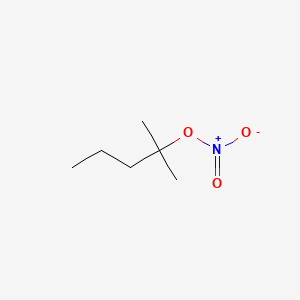
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carvacrol moiety linked to an ethoxy group, further connected to an N-(2-chloroethyl)-N-ethylamino group, and finally acetylated and converted to its hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride typically involves multiple steps:
Formation of the Carvacrol Moiety: Carvacrol is synthesized from thymol through a series of oxidation and reduction reactions.
Ethoxylation: The carvacrol is then reacted with ethylene oxide to introduce the ethoxy group.
Amination: The ethoxylated carvacrol is further reacted with N-(2-chloroethyl)-N-ethylamine under basic conditions to form the desired amino group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a catalyst.
Hydrochloride Formation: Finally, the acetylated compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, pressure regulation, and efficient mixing.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Oxidation: Oxidized derivatives of the carvacrol moiety.
Reduction: Reduced forms of the amino group.
Substitution: Substituted derivatives at the chloroethyl group.
Hydrolysis: Deacetylated carvacrol derivatives.
Applications De Recherche Scientifique
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and proteins within the cell.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-(N-(2-Chloroethyl)-N-methylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Bromoethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)thymol acetate hydrochloride
Uniqueness
5-(2-(N-(2-Chloroethyl)-N-ethylamino)ethoxy)carvacrol acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
16825-87-9 |
|---|---|
Formule moléculaire |
C18H29Cl2NO3 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2-(4-acetyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-6-20(8-7-19)9-10-22-18-11-14(4)17(23-15(5)21)12-16(18)13(2)3;/h11-13H,6-10H2,1-5H3;1H |
Clé InChI |
VOKBSNAQIFOZKY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C)C(C)C)CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)






![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)



